2-Bromo-4,5-dichloroaniline
Description
Significance of Halogenated Anilines as Pivotal Chemical Intermediates in Modern Organic Synthesis
Halogenated anilines are of paramount importance as chemical intermediates in contemporary organic synthesis. acs.orgnih.gov The presence of halogen substituents on the aromatic ring provides reactive handles for a wide array of chemical transformations. These compounds are crucial starting materials for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. acs.orgnih.gov
One of the most significant applications of halogenated anilines is in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgnih.govresearchgate.net These reactions are powerful tools for synthesizing a diverse range of compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. researchgate.netresearchgate.netbeilstein-journals.org For instance, the bromine and chlorine atoms in compounds like 2-bromo-5-chloroaniline (B1280272) can be selectively functionalized, allowing chemists to introduce specific molecular fragments with a high degree of control. innospk.comchemicalbook.com
Furthermore, the amino group of halogenated anilines can be readily converted into a diazonium salt. wikipedia.orgchemistrysteps.com This intermediate can then be replaced by a variety of other functional groups, including hydroxyl, cyano, and other halides, through Sandmeyer reactions, further expanding the synthetic utility of this class of compounds. wikipedia.org The ability to form stable diazonium salts makes anilines versatile precursors for a broad spectrum of substituted aromatic compounds. chemistrysteps.com
The strategic placement of halogens also influences the electronic properties of the aniline (B41778) ring, which can direct the regioselectivity of subsequent reactions. This is particularly important in the synthesis of polysubstituted aromatic compounds where precise control over the substitution pattern is essential.
Structural Context of 2-Bromo-4,5-dichloroaniline within the Broader Class of Halogenated Aromatic Amines
This compound is a polyhalogenated aromatic amine, a subclass of halogenated anilines characterized by the presence of multiple halogen atoms on the benzene (B151609) ring. Its structure features an aniline core substituted with one bromine atom at the 2-position and two chlorine atoms at the 4- and 5-positions.
The specific arrangement of these three halogen atoms, along with the amino group, defines its unique chemical reactivity and physical properties. The presence of both bromine and chlorine offers differential reactivity, which can be exploited in sequential cross-coupling reactions. The electronic landscape of the aromatic ring is significantly influenced by the inductive and resonance effects of the amino group and the halogens. The amino group is a strong activating group and an ortho-, para-director, while the halogens are deactivating yet also ortho-, para-directing. chemistrysteps.com This interplay of electronic effects makes the molecule's reactivity nuanced and of great interest for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1940-30-3 epa.gov |
| Molecular Formula | C6H4BrCl2N epa.gov |
| Molecular Weight | 240.91 g/mol epa.gov |
| Monoisotopic Mass | 238.890418 g/mol epa.gov |
This table presents key physicochemical data for this compound.
Overview of Contemporary Research Trajectories for Substituted Anilines
Current research on substituted anilines is vibrant and multifaceted, extending into numerous areas of chemistry and materials science. A significant focus lies in the development of novel and more efficient synthetic methodologies for their preparation. This includes the exploration of metal-catalyzed C-H functionalization to introduce substituents with high regioselectivity, offering an atom-economical alternative to traditional methods. rsc.org Organocatalysis has also emerged as a powerful tool for the selective halogenation and functionalization of anilines under mild conditions. rsc.org
In the realm of medicinal chemistry, substituted anilines are integral scaffolds for the design and synthesis of new therapeutic agents. researchgate.netnih.gov Researchers are actively investigating aniline derivatives for their potential as anticancer, antiviral, and antimicrobial agents. researchgate.netnih.gov The ability to fine-tune the electronic and steric properties of the aniline ring through substitution is crucial for optimizing biological activity and pharmacokinetic profiles. nih.gov
The field of materials science also heavily relies on substituted anilines. They serve as essential building blocks for organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials. researchgate.net Research is ongoing to design and synthesize novel aniline-based monomers that can be polymerized to create materials with tailored electronic and optical properties.
Emerging Trends in the Scholarly Investigation of Polyhalogenated Aromatic Amines
The study of polyhalogenated aromatic amines is witnessing several emerging trends driven by advancements in synthetic chemistry and a growing understanding of their potential applications. One key trend is the development of selective and sustainable methods for their synthesis. This includes the use of greener solvents and catalysts to minimize the environmental impact of their production. acs.org
There is also a growing interest in the biological activities of polyhalogenated anilines. While some are known for their use in agrochemicals, recent studies are exploring their potential as novel pharmaceuticals. nih.govresearchgate.net Halogenation can enhance the bioactivity and metabolic stability of drug candidates. nih.gov
Furthermore, the unique properties of polyhalogenated aromatic amines are being explored in the context of supramolecular chemistry and crystal engineering. The ability of the amino group and halogen atoms to participate in hydrogen and halogen bonding allows for the construction of well-defined solid-state architectures with potential applications in materials science.
Another area of focus is the development of advanced analytical techniques for the detection and quantification of polyhalogenated aromatic amines in various matrices. researchgate.net This is crucial for environmental monitoring and for understanding their fate and transport in ecosystems. The use of techniques like liquid chromatography-mass spectrometry coupled with selective extraction methods, such as those using magnetic molecularly imprinted polymers, is becoming more prevalent. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRRASCBCVQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524311 | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-30-3 | |
| Record name | 2-Bromo-4,5-dichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Bromo 4,5 Dichloroaniline
Elucidation of Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Anilines
The electrophilic aromatic substitution (EAS) of 2-Bromo-4,5-dichloroaniline is governed by the combined directing effects of the amino and halogen substituents. The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions. ijrar.orglibretexts.org Conversely, halogens are deactivating yet also ortho-, para-directing. libretexts.orgpressbooks.pub
In the case of this compound, the para position relative to the amino group is occupied by a chlorine atom. Therefore, electrophilic attack is anticipated to occur at the available ortho position, which is C6. The directing effects of the substituents can be summarized as follows:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NH₂ | 1 | Activating | Ortho, Para |
| -Br | 2 | Deactivating | Ortho, Para |
| -Cl | 4 | Deactivating | Ortho, Para |
| -Cl | 5 | Deactivating | Ortho, Para |
The mechanism of EAS proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The aromatic ring acts as a nucleophile, attacking the electrophile. wikipedia.org The stability of the resulting carbocation is enhanced by the electron-donating resonance effect of the amino group, particularly when the attack occurs at the ortho or para position. The halogen substituents, while inductively withdrawing, can also contribute to stabilization through resonance by donating a lone pair of electrons. ijrar.org
For this compound, the attack at the C6 position is favored due to the strong directing effect of the amino group. The subsequent loss of a proton from the C6 position restores the aromaticity of the ring, yielding the substitution product. It is important to note that the high reactivity of the amino group can sometimes lead to polysubstitution, and in some cases, protection of the amino group as an amide may be necessary to control the reaction. libretexts.org
Investigation of Nucleophilic Aromatic Substitution Mechanisms in Halogenated Aniline (B41778) Frameworks
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for polyhalogenated anilines, although it is generally less favored than for aromatic rings bearing strong electron-withdrawing groups like nitro groups. libretexts.orglibretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
For a nucleophile to attack the aromatic ring of this compound, it would need to displace one of the halogen atoms. The rate of this reaction is dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. youtube.com While the amino group is electron-donating and thus deactivating for SNAr, the cumulative electron-withdrawing inductive effect of the three halogen atoms can render the ring sufficiently electron-poor to undergo nucleophilic attack.
The reaction would be initiated by the attack of a nucleophile at one of the carbon atoms bearing a halogen. The negative charge of the resulting intermediate would be delocalized across the aromatic ring. The subsequent departure of the halide leaving group would restore the aromaticity of the ring. The relative reactivity of the different halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com
Exploration of Radical Reaction Pathways for Aniline Derivatives
Aniline derivatives can participate in a variety of radical reactions, often initiated by photoredox catalysis. rsc.orgnih.gov These reactions typically involve the formation of an anilino radical cation through a single-electron transfer (SET) process. This intermediate can then undergo further reactions, such as C-C or C-N bond formation.
In the context of this compound, a photocatalyst, upon excitation by visible light, can oxidize the aniline to its radical cation. This species can then, for example, react with another aromatic system in an arylation reaction. The general mechanism for such a photoredox-catalyzed arylation of an aniline is as follows:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer from the aniline to the excited photocatalyst, generating the aniline radical cation and the reduced form of the photocatalyst (PC•⁻).
Reaction of the aniline radical cation with a nucleophilic coupling partner.
Regeneration of the photocatalyst by oxidation of PC•⁻.
The presence of multiple halogen atoms on the aniline ring can influence the redox potential of the molecule and the stability of the resulting radical cation.
Analysis of Rearrangement Reactions in Halogenated Anilines and Their Corresponding Diazonium Compounds
Primary aromatic amines like this compound can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org These diazonium salts are versatile intermediates in organic synthesis. While they are not prone to rearrangement in the same way as aliphatic carbocations, they undergo a variety of substitution reactions, some of which proceed through radical mechanisms.
The Sandmeyer reaction, for instance, allows for the replacement of the diazonium group with a halide or a cyano group, catalyzed by the corresponding copper(I) salt. wikipedia.orglscollege.ac.in The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. wikipedia.org This aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst. wikipedia.org
For this compound, the formation of the corresponding diazonium salt would be the initial step. This could then be subjected to Sandmeyer conditions to introduce another substituent in place of the original amino group.
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2-Bromo-4,5-dichlorobenzenediazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 1,2-Dibromo-4,5-dichlorobenzene |
| Sandmeyer (Bromination) | CuBr | 1,2,4-Trichloro-5-bromobenzene |
| Sandmeyer (Cyanation) | CuCN | 2-Bromo-4,5-dichlorobenzonitrile |
Detailed Examination of Catalytic Mechanisms in the Synthesis and Transformation of this compound Precursors
The synthesis of polyhalogenated anilines often involves a multi-step sequence of reactions, including halogenation, nitration, reduction, and diazotization/substitution. Catalysts play a crucial role in many of these transformations.
For instance, the synthesis of a precursor to a compound like this compound might start with a simpler dichlorinated aniline. A patent for the synthesis of 3,5-dichloroaniline (B42879) describes a process starting from 2,4-dichloroaniline (B164938). google.com This process involves:
Bromination: Electrophilic bromination of 2,4-dichloroaniline to introduce a bromine atom. This reaction is typically carried out in the presence of an acid.
Diazotization: Conversion of the resulting 2-bromo-4,6-dichloroaniline (B1334061) to its diazonium salt.
Reductive deamination: Replacement of the diazonium group with a hydrogen atom, often using a reducing agent like ethanol (B145695) or isopropanol.
Amination: Introduction of the amino group at a different position, which can be achieved through a nucleophilic aromatic substitution reaction catalyzed by a copper species.
Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of substituted anilines. For example, a precursor with a different leaving group could be coupled with a source of bromine or chlorine.
Studies on Photoinduced Dehalogenation and Photochemical Behavior of Halogenated Anilines
Halogenated aromatic compounds, including halogenated anilines, can undergo photoinduced dehalogenation. This process involves the cleavage of a carbon-halogen bond upon absorption of light. The mechanism can proceed through either a homolytic or a heterolytic pathway.
In a homolytic cleavage, a radical pair is formed (an aryl radical and a halogen radical). The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to give the dehalogenated product.
In a heterolytic cleavage, an ion pair is formed (an aryl cation and a halide anion). The aryl cation can then react with a nucleophile, such as water, to yield a phenol (B47542).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Halogenated Anilines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of halogenated anilines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Application of One-Dimensional 1H and 13C NMR Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents (Bromine and Chlorine). The proton ortho to the bromine atom (H-3) and the proton ortho to the chlorine atom (H-6) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The -NH₂ protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals would be expected in the aromatic region, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbons directly bonded to bromine (C-2) and chlorine (C-4, C-5) would show characteristic shifts. The carbon atom attached to the amino group (C-1) would also have a distinct chemical shift. The specific chemical shifts can be predicted based on empirical data from similar halogenated aniline structures. rsc.orgresearchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-NH₂ | 3.5 - 4.5 (broad s) | 145 - 150 |
| C2-Br | - | 110 - 115 |
| C3-H | 7.2 - 7.4 (s) | 130 - 135 |
| C4-Cl | - | 125 - 130 |
| C5-Cl | - | 120 - 125 |
| C6-H | 6.8 - 7.0 (s) | 115 - 120 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Utilization of Two-Dimensional NMR Techniques for Complex Aniline Structures
For complex molecules like polysubstituted anilines where 1D NMR spectra may be ambiguous, two-dimensional (2D) NMR techniques are employed to establish unambiguous structural assignments. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org In a molecule like this compound, COSY would be used to confirm the absence of coupling between the two aromatic protons, as they are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the protonated carbons in the molecule by linking the ¹H signals of H-3 and H-6 to their corresponding carbon signals (C-3 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. huji.ac.il For this compound, HMBC would be crucial for assigning the quaternary (non-protonated) carbons. For example, correlations would be observed between the H-3 proton and carbons C-1, C-2, C-4, and C-5, and between the H-6 proton and carbons C-1, C-2, and C-4, thereby confirming the complete carbon framework and the substitution pattern.
These 2D NMR experiments, when used in combination, provide a powerful methodology for the complete and unambiguous structural elucidation of complex halogenated anilines. wikipedia.orghuji.ac.iliium.edu.my
Insights from Isotopic Labeling in NMR Studies
Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). wikipedia.orgcernobioscience.com This method can be used to simplify complex NMR spectra or to probe specific structural and dynamic features of a molecule. wikipedia.orgsigmaaldrich.comnih.gov
For halogenated anilines, selective ¹³C labeling of a specific carbon atom could help in definitively assigning its signal in a crowded ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the amino group would allow for direct observation of the nitrogen nucleus and its interactions with neighboring protons using techniques like ¹H-¹⁵N HSQC. This can provide valuable information about hydrogen bonding and the electronic environment of the amino group. Deuterium labeling can be used to simplify ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H NMR conditions. wikipedia.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. colorado.edu This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₅BrCl₂N), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. colorado.edunih.gov
The presence of bromine and chlorine atoms creates a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms in this compound results in a distinctive cluster of peaks for the molecular ion (M⁺), which serves as a clear indicator for the presence and number of these halogen atoms. core.ac.uknih.govresearchgate.net
Interactive Table 2: Expected HRMS Data for this compound (C₆H₅BrCl₂N)
| Isotopic Composition | Calculated Exact Mass |
| C₆H₅⁷⁹Br³⁵Cl₂N | 238.8929 |
| C₆H₅⁸¹Br³⁵Cl₂N | 240.8909 |
| C₆H₅⁷⁹Br³⁵Cl³⁷ClN | 240.8899 |
| C₆H₅⁸¹Br³⁵Cl³⁷ClN | 242.8879 |
| C₆H₅⁷⁹Br³⁷Cl₂N | 242.8870 |
| C₆H₅⁸¹Br³⁷Cl₂N | 244.8849 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. researchgate.net In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed information about the molecule's structure. core.ac.uknih.govresearchgate.net
Common fragmentation pathways for halogenated anilines include the loss of halogen atoms (as radicals or HX) and fragmentation of the aromatic ring. miamioh.edulibretexts.orgyoutube.com For this compound, characteristic fragmentation patterns would include:
Loss of a bromine radical (•Br): [M-Br]⁺
Loss of a chlorine radical (•Cl): [M-Cl]⁺
Sequential loss of halogens: e.g., [M-Br-Cl]⁺
Loss of small molecules like HCN: A common fragmentation pathway for aniline derivatives.
By analyzing the masses of these fragment ions, the connectivity of the atoms can be confirmed, helping to distinguish between different isomers.
An in-depth analysis of the chemical compound this compound requires a multi-faceted approach employing advanced spectroscopic and analytical techniques. This article details the sophisticated characterization of this halogenated aniline, focusing on methods that elucidate its structural and electronic properties and enable its sensitive detection and quantification.
Computational Chemistry and Theoretical Studies on 2 Bromo 4,5 Dichloroaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has emerged as a important method in computational quantum chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable yet accurate framework for predicting a wide range of molecular properties.
Molecular Orbital Analysis: Determination of HOMO-LUMO Energy Gaps and Electron Delocalization Characteristics
A key aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.com. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability mdpi.com.
For halogenated anilines, the distribution and energies of these orbitals are significantly influenced by the nature and position of the halogen substituents. The presence of electron-withdrawing halogen atoms and the electron-donating amino group leads to a complex interplay of electronic effects that shape the molecule's frontier orbitals.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Halogenated Anilines (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-fluoroaniline | - | - | 5.1762 |
| p-chloroaniline | - | - | 5.2385 |
| p-bromoaniline | - | - | 5.2306 |
Note: Data for p-haloanilines are provided for comparative purposes to illustrate the effect of halogen substitution on the HOMO-LUMO gap jmaterenvironsci.com.
The electron delocalization characteristics of 2-Bromo-4,5-dichloroaniline are expected to be significant, with the lone pair of the amino group interacting with the π-system of the benzene (B151609) ring, and the halogen atoms influencing the electron density distribution through both inductive and resonance effects.
Electrostatic Potential (MESP) Mapping and Prediction of Chemical Reactivity Sites
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map provides a visual representation of the charge distribution around a molecule, with regions of negative potential (typically colored red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack.
In the case of halogenated anilines, the MESP is shaped by the interplay of the electron-donating amino group and the electronegative halogen atoms. For 2-bromo-6-chloro-4-fluoroaniline (B1268482), MESP analysis has been used to predict its reactive sites researchgate.net. Generally, for para-substituted anilines, the negative potential is often localized around the amino group and certain positions on the aromatic ring, making them targets for electrophiles jmaterenvironsci.com. The halogen atoms themselves can exhibit regions of both positive and negative potential, contributing to their ability to engage in various intermolecular interactions.
Prediction and Analysis of Nonlinear Optical Properties for Halogenated Aniline (B41778) Oligomers
Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, including DFT, are frequently employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β).
Studies on halogenated aniline oligomers have shown that they are promising candidates for NLO materials. The introduction of halogen atoms can enhance the hyperpolarizability of these systems researchgate.net. For instance, theoretical calculations on 2-bromo-6-chloro-4-fluoroaniline have shown a calculated first-order hyperpolarizability that is significantly greater than that of urea, a standard reference material for NLO properties researchgate.net. This suggests that halogenated anilines, including this compound, could possess noteworthy NLO characteristics.
Table 2: Calculated First-Order Hyperpolarizability (β) for a Halogenated Aniline
| Compound | Calculated β (esu) |
| 2-bromo-6-chloro-4-fluoroaniline | 0.919 × 10⁻³⁰ |
This value is approximately three times greater than that reported for urea, a standard NLO reference material researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies in Halogenated Anilines
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.
For halogenated anilines, QSAR studies can be employed to predict their toxicity, environmental fate, or other biological activities. The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed activity using statistical methods like multiple linear regression. A well-validated QSAR model can be a valuable tool for screening large libraries of compounds and prioritizing them for further experimental testing mdpi.com. The development of such models relies on identifying molecular parameters that are universally useful for the study nih.gov.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. This computational technique is particularly useful for investigating intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a crucial role in the formation and stability of molecular crystals and cocrystals.
Analysis of Hydrogen Bonding and Halogen Bonding in Halogenated Aniline Cocrystals
Halogenated anilines are interesting building blocks for crystal engineering due to their ability to participate in both hydrogen bonding (via the amino group) and halogen bonding (via the halogen atoms). MD simulations can be used to explore the nature and strength of these interactions in the solid state.
Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable information for their structural elucidation and characterization. The theoretical prediction of Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra for this compound can offer a detailed understanding of its vibrational modes, electronic transitions, and chemical environment of its nuclei.
Theoretical calculations of spectroscopic properties are typically performed on the optimized molecular geometry of the compound in the gas phase or with the inclusion of solvent effects. The choice of the DFT functional and basis set is crucial for obtaining accurate predictions that correlate well with experimental data. For halogenated aromatic compounds, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide reliable results.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra is achieved using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. The calculated electronic transitions can be correlated with the absorption bands observed in the experimental UV-Vis spectrum, helping to understand the electronic structure and chromophoric nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted NMR spectra are invaluable for assigning the signals in the experimental spectra to specific atoms within the molecule.
Table of Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3360 |
| C-H Aromatic Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| N-H Bending | 1620 |
| C-N Stretch | 1300 |
| C-Cl Stretch | 800-700 |
| C-Br Stretch | 650-550 |
Table of Hypothetical Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 295 | 0.045 |
| HOMO-1 → LUMO | 250 | 0.120 |
| HOMO → LUMO+1 | 220 | 0.080 |
Table of Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-NH₂) | 145.0 | H (on C3) | 7.20 |
| C2 (C-Br) | 115.0 | H (on C6) | 6.80 |
| C3 (C-H) | 130.0 | H (on NH₂) | 4.50 |
| C4 (C-Cl) | 128.0 | ||
| C5 (C-Cl) | 125.0 | ||
| C6 (C-H) | 120.0 |
These theoretical predictions, once validated by experimental data, can provide a comprehensive understanding of the molecular and electronic properties of this compound.
Applications of 2 Bromo 4,5 Dichloroaniline in Specialized Synthesis
Role as Intermediates in Pharmaceutical Synthesis and Drug Discovery
Halogenated anilines are a critical class of building blocks in medicinal chemistry, and 2-Bromo-4,5-dichloroaniline serves as a valuable precursor and scaffold in the creation of novel therapeutic agents. The presence of multiple halogen substituents provides handles for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacological profile.
This compound can serve as a starting material for the synthesis of a variety of bioactive compounds. The aniline (B41778) functional group allows for a range of reactions, including acylation, alkylation, and diazotization, which are fundamental steps in the construction of more complex molecular architectures. While direct examples of drugs synthesized from this compound are not prevalent in publicly available literature, the utility of closely related bromo- and chloro-substituted anilines as precursors is well-documented, suggesting a similar potential for this compound.
For instance, the synthesis of various biologically active molecules often begins with a halogenated aniline core. These precursors are crucial for introducing specific functionalities and directing the regioselectivity of subsequent reactions. The bromo and chloro substituents on the aniline ring can influence the reactivity of the molecule and can be retained in the final product to enhance its biological activity or can be replaced through various cross-coupling reactions to build molecular complexity. Halogenated aromatic compounds are recognized as important intermediates for the synthesis of substances with antibacterial, antioxidizing, and antiviral properties researchgate.net.
In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound can be considered a valuable scaffold due to its rigid structure and the presence of multiple points for chemical diversification. The concept of "privileged scaffolds" in drug design highlights core structures that can bind to multiple biological targets with high affinity nih.govmdpi.com. The di-chloro, mono-bromo substitution pattern on the aniline ring provides a unique electronic environment that can influence the binding of the final drug molecule to its target protein.
Medicinal chemists can utilize the aniline nitrogen for the introduction of various side chains, while the halogen atoms can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the this compound scaffold to optimize the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.
The derivatization of halogenated anilines has led to the discovery of compounds with potent biological activities, including enzyme inhibition and anticancer effects. While specific derivatives of this compound with demonstrated biological activity are not extensively reported, the broader class of bromo- and chloro-anilines has shown significant promise in these areas.
For example, chalcone (B49325) derivatives synthesized from bromo- and methoxy-substituted benzaldehydes, which are structurally related to derivatives that could be formed from this compound, have been investigated for their anticancer activity. One such study reported that 2'-hydroxy-2-bromo-4,5-dimethoxychalcone exhibited moderate activity in inhibiting a breast cancer cell line researchgate.net. Similarly, quinazoline-based compounds derived from chlorinated anilines have shown high antiproliferative activity against various cancer cell lines nih.govrsc.org. The synthesis of bromo aniline derivatives has also been explored for their potential as skin cancer therapeutic agents through in silico docking studies sciencescholar.us. These examples underscore the potential of using this compound as a starting material for the synthesis of novel compounds with therapeutic potential.
Table 1: Examples of Bioactive Compounds Derived from Halogenated Anilines
| Compound Class | Precursor Type | Biological Activity |
| Quinazoline-based pyrimidodiazepines | 2-Chloro-4-anilinoquinazoline | Anticancer nih.govrsc.org |
| Bromo aniline derivatives | Bromo aniline | Potential skin cancer therapeutic agents (in silico) sciencescholar.us |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2-bromo-4,5-dimethoxybenzaldehyde | Anticancer (moderate) researchgate.net |
Contribution to Agrochemical and Pesticide Development
The agrochemical industry relies heavily on halogenated aromatic compounds as intermediates for the synthesis of a wide range of crop protection agents. The presence and specific pattern of halogens on an aromatic ring can significantly influence the biological efficacy and selectivity of the final product.
This compound serves as a potential intermediate in the synthesis of active ingredients for herbicides, fungicides, and insecticides. Halogenated anilines are known to be key building blocks in the agrochemical sector guidechem.com. While specific commercial pesticides derived directly from this compound are not widely publicized, the synthesis of a novel insecticide, broflanilide (B1440678), involves a complex brominated aniline derivative, highlighting the importance of such structures in modern pesticide development nih.gov. The synthesis of broflanilide includes the preparation of N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide, which showcases the use of a multi-substituted bromoaniline core nih.gov.
Furthermore, other halogenated anilines, such as 2-Bromo-4-fluoroaniline, are recognized for their role as key building blocks in creating effective crop protection solutions, including herbicides and pesticides nbinno.com. The structural features of these compounds make them excellent starting materials for synthesizing molecules with specific biological activities beneficial for pest and weed control nbinno.com.
The specific arrangement of halogen atoms on the aniline ring of this compound is critical in determining the properties of any derived agrochemical. The type of halogen (bromine vs. chlorine), their number, and their positions on the aromatic ring all contribute to the molecule's:
Lipophilicity: Affecting its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
Metabolic Stability: Influencing its persistence in the environment and its breakdown within the target organism.
Binding Affinity: Determining how strongly it interacts with its biological target (e.g., an enzyme in a weed or a receptor in an insect).
The unique 2-bromo-4,5-dichloro substitution pattern provides a distinct electronic and steric profile that can be exploited to achieve high efficacy against target pests while potentially minimizing effects on non-target organisms. The development of new insecticides, such as novel anthranilic diamides, often involves the use of halogenated phenylamine intermediates to achieve the desired insecticidal activity mdpi.com.
Table 2: Halogenated Anilines as Intermediates in Agrochemicals
| Halogenated Aniline Intermediate | Resulting Agrochemical Class | Example of Derived Product |
| N-[2-Bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide | Insecticide | Broflanilide nih.gov |
| 2-Bromo-4-fluoroaniline | Herbicides, Pesticides | Various crop protection agents nbinno.com |
| Halogenated Phenylamines | Insecticide | Novel anthranilic diamides mdpi.com |
Applications in Advanced Materials Science
The pursuit of novel materials with tailored optical, electronic, and structural properties is a cornerstone of modern materials science. This compound serves as a key building block in this endeavor, providing a versatile scaffold for the creation of high-performance organic materials. The presence of halogen atoms influences the electronic nature of the aniline ring and provides sites for further functionalization, enabling the fine-tuning of the final material's characteristics.
This compound is a significant intermediate in the synthesis of specialty dyes and pigments, particularly those requiring high stability and specific color properties. The general synthetic approach involves the diazotization of the amine group on this compound, followed by a coupling reaction with a suitable coupling component. This process, known as azo coupling, is a cornerstone of the dye manufacturing industry.
The resulting azo dyes can be classified as either disperse dyes, suitable for coloring synthetic fibers like polyester, or pigments, which are insoluble and used in paints, inks, and plastics. The specific shade and properties of the dye are determined by the chemical nature of both the diazo component (derived from this compound) and the coupling component.
Disperse Dyes:
The synthesis of disperse dyes from this compound typically involves its diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a substituted aniline or phenol (B47542) derivative. For instance, coupling with N,N-dialkylanilines can yield dyes with colors ranging from yellow to red, while coupling with naphthol derivatives can produce shades of red to blue. The presence of the bromo and chloro substituents on the aniline ring can enhance the lightfastness and sublimation fastness of the resulting dyes, which are critical properties for textile applications. While specific studies on dyes derived from this compound are not abundant in publicly available literature, the synthesis of disazo disperse dyes from structurally similar compounds like 2,4-dichloroaniline (B164938) and 4-bromoaniline (B143363) has been reported, suggesting analogous synthetic pathways. scialert.netiiste.org
Heterocyclic Dyes:
Furthermore, this compound can be utilized in the synthesis of heterocyclic dyes. These dyes incorporate a heterocyclic ring system, which can lead to enhanced brightness, tinctorial strength, and stability. The synthesis may involve the reaction of the diazonium salt of this compound with heterocyclic coupling components like pyrazolones, pyridones, or thiazoles. researchgate.netscribd.comatbuftejoste.com.ng The resulting dyes often exhibit unique spectral properties and can be tailored for specific applications, including high-performance coatings and specialty inks.
| Potential Dye Structure | Coupling Component | Anticipated Color | Potential Application |
| Azo dye | N,N-diethylaniline | Yellow to Orange | Polyester dyeing |
| Azo dye | 2-Naphthol | Red to Violet | High-performance pigments |
| Heterocyclic Azo Dye | 3-Methyl-1-phenyl-5-pyrazolone | Yellow to Red | Specialty inks |
This table presents hypothetical examples based on established principles of dye chemistry, as specific data for this compound was not available in the searched sources.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical computing. Organic materials, particularly those with extended π-conjugated systems and significant charge-transfer characteristics, have emerged as promising candidates for NLO applications.
This compound can serve as a precursor for the synthesis of NLO-active molecules, most notably through the formation of Schiff bases (anils). A Schiff base is formed by the condensation reaction between a primary amine (in this case, this compound) and an aldehyde or ketone. The resulting imine (-C=N-) linkage becomes part of a larger conjugated system.
The synthesis of NLO materials from this compound would typically involve reacting it with an aromatic aldehyde that contains a strong electron-donating or electron-withdrawing group. This creates a "push-pull" electronic structure within the molecule, which is a key requirement for high second-order NLO activity. The aniline moiety, with its halogen substituents, acts as the electron-donor part of the molecule, while the aldehyde component provides the electron-acceptor part. The π-bridge connecting these two ends facilitates intramolecular charge transfer upon excitation by light.
| Property | Description | Relevance to NLO |
| Molecular Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a single molecule. | A high β value is a primary indicator of a material's potential for second-order NLO applications. |
| Acentric Crystal Structure | A crystal structure that lacks a center of inversion. | A non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects in the bulk material. |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor group within the same molecule upon photoexcitation. | ICT is the fundamental mechanism responsible for the NLO response in many organic chromophores. |
This table outlines key properties for NLO materials and their significance. Specific values for derivatives of this compound would require experimental determination.
The incorporation of this compound into polymer chains can lead to the development of advanced materials with enhanced thermal stability, flame retardancy, and specific electronic properties. The halogen substituents can impart desirable characteristics to the resulting polymer.
One of the primary routes to synthesizing polymers from this compound is through oxidative polymerization to form a substituted polyaniline. Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. The presence of bromo and chloro groups on the aromatic ring is expected to influence the polymerization process and the final properties of the polymer, such as its solubility, conductivity, and stability.
Research on the copolymerization of aniline with other halogenated anilines, such as 2-bromoaniline, has shown that the resulting copolymers can exhibit improved solubility in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. qscience.comresearchgate.net The electrical conductivity of these copolymers is typically lower than that of pure polyaniline, but their enhanced processability makes them attractive for various applications. qscience.com It is reasonable to extrapolate that poly(this compound) or its copolymers would exhibit similar trends.
The synthesis of such polymers is typically carried out via chemical oxidative polymerization using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. The reaction conditions, such as temperature and monomer-to-oxidant ratio, can be optimized to control the molecular weight and properties of the resulting polymer.
| Polymer Type | Potential Synthesis Method | Anticipated Properties | Potential Applications |
| Poly(this compound) | Chemical Oxidative Polymerization | - Improved solubility in organic solvents- Enhanced thermal stability- Modified electrical conductivity | - Anti-corrosion coatings- Materials for sensors |
| Copolymers with Aniline | Chemical Oxidative Copolymerization | - Tunable solubility and conductivity- Good processability | - Blends with other polymers for antistatic applications |
This table provides a hypothetical overview of polymers that could be synthesized from this compound, based on existing knowledge of similar halogenated polyanilines.
Environmental and Biological Research on Halogenated Anilines
Environmental Occurrence and Sources of Halogenated Anilines
Halogenated anilines enter the environment from a variety of sources, including the breakdown of modern pesticides, industrial waste, and even through natural production by some organisms. ekb.eg These compounds are of concern due to their potential harmful effects on human health and ecosystems. ekb.eg
A primary route for the introduction of halogenated anilines into the environment is through the microbial degradation of various pesticides. nih.gov For instance, phenylurea herbicides and dicarboximide fungicides can break down into toxic metabolites like 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in soils and plants. mdpi.com The resulting aniline (B41778) derivatives can be more toxic and persistent than the parent pesticide compounds. nih.gov One study highlighted that the metabolite 3,5-dichloroaniline, rather than its parent fungicide iprodione, was responsible for a decrease in the diversity and function of soil microorganisms. nih.gov
Industrial activities are another significant source of halogenated aniline contamination. These compounds are used as intermediates in the manufacturing of dyes, pharmaceuticals, and other chemicals. nih.govfrontiersin.org Consequently, industrial wastewater effluents can contain these compounds, leading to their release into aquatic environments. environmentclearance.nic.in The production of compounds such as 5-Bromo-2-chloro-4-ethoxy benzophenone (B1666685) involves the use of related chemicals, and the resulting industrial waste streams can be a source of environmental contamination.
While anthropogenic sources are predominant, research has also identified natural sources of halogenated anilines. Certain marine organisms have been found to produce these compounds. This discovery is significant as it was previously believed that halogenated anilines were exclusively of synthetic origin. The natural production of these compounds implies that there are also likely natural degradation pathways that have co-evolved.
Biodegradation and Biotransformation Pathways of Halogenated Anilines
The persistence of halogenated anilines in the environment has spurred research into their biodegradation and biotransformation. Microorganisms, particularly bacteria, play a pivotal role in breaking down these compounds through various metabolic pathways.
Microbial degradation of halogenated anilines can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different metabolic pathways being utilized.
Under aerobic conditions , bacteria often employ oxygenases to initiate the degradation process. nih.gov The initial step typically involves the conversion of the halogenated aniline to a corresponding catechol derivative. frontiersin.org For example, the degradation of monochloroaniline can proceed through the formation of chlorocatechol, which is then further broken down via ring cleavage pathways. frontiersin.org Studies have identified various bacterial strains capable of degrading different chloroanilines. For instance, a Paracoccus sp. was found to metabolize 4-chloroaniline (B138754) completely under aerobic conditions, with acetylation being a major transformation mechanism. nih.gov Similarly, a consortium of Bacillus species demonstrated the ability to utilize aniline and its chlorinated derivatives as sole nitrogen and carbon sources. researchgate.net
Anaerobic degradation of halogenated anilines is also a crucial process, particularly in environments with limited oxygen, such as sediments and some subsurface soils. fehrgraham.com Under these conditions, a key mechanism is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov A novel anaerobic degradation pathway for 3,4-dihaloanilines was identified in a Rhodococcus sp., which involved an initial reductive deamination to form 1,2-dichlorobenzene. researchgate.net Another study showed that a Paracoccus sp. could transform 4-chloroaniline under anaerobic conditions, leading to a significant decrease of the compound in the growth medium. nih.govresearchgate.net
The table below summarizes findings from a study on the degradation of 3,4-dichloroaniline by Pseudomonas hibiscicola BT9, demonstrating its potential for bioremediation. ekb.eg
| Parameter | Value |
| Bacterial Strain | Pseudomonas hibiscicola BT9 |
| Substrate | 3,4-dichloroaniline |
| Degradation Percentage | 65% in 120 hours |
| Degradation Rate | 0.54 mg L⁻¹ h⁻¹ |
| Stoichiometric Chloride Release | 1.63 mM |
The key step in the detoxification of halogenated anilines is the removal of the halogen atom(s), a process known as dehalogenation. nih.gov This is catalyzed by specific enzymes produced by microorganisms.
Oxidative dehalogenation often involves dioxygenase enzymes that incorporate two oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates and the subsequent removal of the halogen. nih.gov For instance, the degradation of 4-chloroaniline can proceed through dioxygenation to yield 4-chlorocatechol. nih.gov
Reductive dehalogenation , prevalent under anaerobic conditions, is carried out by enzymes called reductive dehalogenases. nih.gov These enzymes catalyze the removal of a halogen substituent and its replacement with a hydrogen atom. nih.gov
Another enzymatic mechanism is hydrolytic dehalogenation , where a halogen is replaced by a hydroxyl group from a water molecule.
The efficiency of enzymatic dehalogenation can be influenced by the type and position of the halogen substituent on the aniline ring. For example, in vitro studies with cytochrome P450 enzymes showed that a fluorine substituent at the C4 position of an aniline was more easily eliminated than chloro, bromo, or iodo substituents. nih.gov
Bioremediation, which utilizes microorganisms to degrade environmental pollutants, is a promising and cost-effective strategy for cleaning up sites contaminated with halogenated anilines. ekb.egfehrgraham.com The development of effective bioremediation approaches relies on understanding the metabolic capabilities of indigenous microbial populations and potentially augmenting them with specific degrading microorganisms.
Strategies for bioremediation can be broadly categorized as in-situ (treatment at the contaminated site) and ex-situ (excavation of contaminated material for treatment elsewhere). fehrgraham.com In-situ techniques like biosparging (injecting air and nutrients into the saturated zone) can stimulate aerobic degradation. fehrgraham.com For highly halogenated contaminants, creating anaerobic conditions can facilitate reductive dechlorination by indigenous or introduced microorganisms. fehrgraham.com
The isolation and characterization of bacterial strains with the ability to degrade halogenated anilines is a critical area of research. ekb.eg For example, several bacterial strains, including Pseudomonas hibiscicola and Stenotrophomonas maltophilia, have been isolated from contaminated soils and shown to utilize various chloroanilines as a source of carbon and nitrogen. ekb.eg Such microorganisms could be used in bioaugmentation strategies to enhance the degradation of these pollutants in contaminated environments.
The following table presents a list of bacterial genera that have been identified with the capability to metabolize halogenated anilines, highlighting their potential application in bioremediation. ekb.eg
| Bacterial Genus | Capability |
| Moraxella | Mineralization of halogenated anilines |
| Pseudomonas | Utilization of various chloroanilines |
| Acinetobacter | Degradation of mono- and dichloroanilines |
| Alcaligenes | Utilization of bromoaniline as a carbon and nitrogen source |
| Bacillus | Degradation of dichloroanilines |
| Stenotrophomonas | Utilization of various chloroanilines |
| Rhodococcus | Degradation of dihaloanilines under nitrate-reducing conditions |
Metabolic Fate and Bioactivation Processes in Biological Systems
The metabolic fate of halogenated anilines, a class of compounds that includes 2-Bromo-4,5-dichloroaniline, is a complex process primarily aimed at increasing their water solubility to facilitate excretion. However, these biotransformation pathways can also lead to the formation of reactive metabolites, a process known as bioactivation, which is often implicated in their toxicity. While specific research on the metabolic fate of this compound is limited, studies on analogous compounds such as dichloroanilines and bromoanilines provide significant insights into the likely metabolic pathways.
The metabolism of these compounds generally occurs in two phases. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups (e.g., hydroxyl groups) on the aniline molecule. Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid or sulfate, further increasing their hydrophilicity for elimination from the body. For instance, in rainbow trout, 2,4-dichloroaniline (B164938) (2,4-DCA) is metabolized to a glucuronide conjugate in vivo nih.gov.
Bioactivation is a critical aspect of the metabolism of halogenated anilines. This process can lead to the generation of chemically reactive species that can interact with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and toxicity. The primary toxic effect associated with many aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity . This is often attributed to the formation of reactive hydroxylamine (B1172632) and nitrosobenzene (B162901) metabolites.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of xenobiotics, including halogenated anilines nih.govnih.govmdpi.com. These enzymes are primarily located in the liver but are also present in other tissues. The biotransformation of halogenated anilines by CYP enzymes typically involves oxidation reactions.
One of the key metabolic pathways is N-hydroxylation, which leads to the formation of N-hydroxylamine metabolites. This reaction is considered a critical step in the bioactivation of many aniline compounds. For example, in vitro studies with 2,4-dichloroaniline in rainbow trout hepatocytes have demonstrated the formation of a hydroxylamine metabolite nih.gov. Another significant pathway is ring hydroxylation, where a hydroxyl group is added to the aromatic ring. The position of hydroxylation can be influenced by the nature and position of the halogen substituents on the aniline ring.
The specific CYP isozymes involved in the metabolism of halogenated anilines can vary. For instance, studies on 3,5-dichloroaniline-induced nephrotoxicity suggest the involvement of CYP2C enzymes in its bioactivation to toxic metabolites mdpi.com. The metabolism of these compounds can be influenced by various factors, including the species, genetic polymorphisms in CYP enzymes, and exposure to other chemicals that can induce or inhibit CYP activity nih.govmdpi.com.
Table 1: Examples of Cytochrome P450-Catalyzed Reactions in Halogenated Anilines
| Substrate | Major Metabolic Reaction | Key Metabolite(s) | Reference |
| 2,4-Dichloroaniline | N-hydroxylation, Glucuronidation | Hydroxylamine, Glucuronide conjugate | nih.gov |
| 4-Bromoaniline (B143363) | Ring hydroxylation, N-acetylation, Sulfation | 2-hydroxy-4-bromoaniline sulfate, N-acetyl-4-bromoaniline | nih.gov |
| 3,5-Dichloroaniline | N-oxidation | 3,5-Dichlorophenylhydroxylamine | mdpi.com |
This table is based on data from analogous compounds due to the limited specific data for this compound.
The biotransformation of halogenated anilines can generate a variety of toxic metabolites and reactive intermediates that are responsible for their adverse health effects. The toxicity of aniline compounds is often linked to the formation of these reactive species during their metabolism mdpi.com.
One of the most significant toxic metabolites is the N-hydroxylamine derivative. These compounds can undergo further oxidation to form nitrosoarenes, which are highly reactive electrophiles. Both N-hydroxylamines and nitrosoarenes can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity. For example, the metabolism of metobromuron, a herbicide that contains a bromoaniline moiety, can lead to the formation of bromoaniline and bromoacetanilide, which are implicated in causing methemoglobinemia oup.com.
In the case of dichloroanilines, studies have shown that the position of the chlorine atoms influences their nephrotoxic potential, with 3,5-dichloroaniline being a potent nephrotoxicant mdpi.com. The nephrotoxicity is thought to be mediated by the formation of reactive metabolites within the kidney. One such potential toxic metabolite of 3,5-dichloroaniline is 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) mdpi.com.
Ring-hydroxylated metabolites can also be further oxidized to form quinoneimines, another class of reactive intermediates. These compounds are also electrophilic and can react with cellular nucleophiles, contributing to cytotoxicity.
Table 2: Examples of Toxic Metabolites and Reactive Intermediates of Halogenated Anilines
| Parent Compound | Toxic Metabolite / Reactive Intermediate | Associated Toxicity | Reference |
| 3,5-Dichloroaniline | 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | Nephrotoxicity, Methemoglobinemia | mdpi.com |
| Metobromuron | Bromoaniline, Bromoacetanilide | Methemoglobinemia | oup.com |
| Dichloroanilines (general) | N-hydroxylamines, Nitrosoarenes, Quinoneimines | Methemoglobinemia, Nephrotoxicity, Cytotoxicity | mdpi.com |
This table is based on data from analogous compounds due to the limited specific data for this compound.
Ecological Impact and Environmental Persistence of Halogenated Anilines
Halogenated anilines are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity to aquatic organisms nih.gov. They can enter the environment through various pathways, including industrial discharge and as degradation products of certain pesticides nih.govmdpi.comresearchgate.net. The environmental fate of these compounds is influenced by factors such as their chemical structure, water solubility, and susceptibility to biodegradation.
The persistence of halogenated anilines in the environment is variable and depends on the specific compound and environmental conditions. For example, 3,4-dichloroaniline shows no significant evidence of hydrolysis, volatilization, or biodegradation, indicating its potential for persistence nih.gov. In contrast, 4-chloroaniline can be volatilized and photo-oxidized in surface water nih.gov. The presence of multiple halogen substituents, as in this compound, is generally expected to increase a compound's resistance to degradation.
The ecotoxicity of halogenated anilines has been demonstrated in various aquatic organisms. These compounds can cause a range of adverse effects, including inhibition of growth in algae and toxicity to invertebrates and fish nih.gov. The toxicity is often related to their mode of action, which can involve disruption of cellular processes. For instance, 2,4-dichloroaniline is particularly toxic to aquatic organisms by impairing the oxygen-carrying capacity of their blood ethz.ch.
Microbial degradation can play a role in the removal of halogenated anilines from the environment. Some microorganisms have been identified that can degrade chloroanilines, often through pathways involving hydroxylation and ring cleavage mdpi.comresearchgate.net. However, the degradation of highly halogenated anilines can be slow, leading to their persistence in soil and water systems.
Table 3: Ecotoxicity Data for Selected Halogenated Anilines
| Compound | Organism | Endpoint | Value | Reference |
| 3,4-Dichloroaniline | Daphnia magna (Water flea) | 48h EC50 | 0.43 mg/L | nih.gov |
| 3,4-Dichloroaniline | Pseudokirchneriella subcapitata (Green algae) | 72h EC50 (growth rate) | 0.03 mg/L | nih.gov |
| 4-Chloroaniline | Daphnia magna (Water flea) | 48h EC50 | 0.68 mg/L | nih.gov |
| 4-Chloroaniline | Pseudokirchneriella subcapitata (Green algae) | 72h EC50 (growth rate) | 0.04 mg/L | nih.gov |
This table is based on data from analogous compounds due to the limited specific data for this compound.
Q & A
Q. Table 1: Comparative Bromination Conditions for Halogenated Anilines
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is recommended:
- ¹H NMR : Aromatic protons appear in δ 6.5–7.5 ppm, with splitting patterns reflecting adjacent substituents. For example, in N-Benzyl-2,5-dichloroaniline, protons ortho to chlorine resonate at δ 7.19–7.16 (multiplet) .
- ¹³C NMR : Aromatic carbons with Br/Cl substituents appear at 115–135 ppm.
- FT-IR : Confirm C-Br (500–600 cm⁻¹) and N-H (3350–3500 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 240.91 (C₆H₄BrCl₂N) with Br/Cl isotope patterns.
- HPLC : Use C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
Advanced: What mechanistic insights explain the para-selectivity observed in palladium-catalyzed C–H functionalization of this compound derivatives?
Answer:
Para-selectivity in Pd-catalyzed reactions arises from:
Electronic Effects : Electron-withdrawing Br/Cl groups deactivate certain positions, enhancing para C–H bond reactivity.
Ligand Design : Bulky S,O-bidentate ligands (e.g., 2,6-di-tert-butylphenyl sulfide) sterically block ortho sites and stabilize Pd intermediates .
Reaction Optimization : Ligand-to-Pd ratios (1:1 to 2:1) and prolonged reaction times (12–24 hrs) improve yields.
Example: Pd-catalyzed olefination of N-protected dichloroanilines achieved >85% para-selectivity at 80°C .
Advanced: What experimental strategies are recommended for assessing the mutagenic potential of this compound in bacterial reverse mutation assays?
Answer:
Follow OECD 471 guidelines (Ames test) using Salmonella typhimurium strains TA98/TA100:
Dose Range : 5–5000 µg/plate (±S9 metabolic activation).
Plate Incorporation : Mix compound with top agar, bacteria, and S9 mix.
Data Interpretation : ≥2-fold increase in revertant colonies indicates mutagenicity.
Note : Structural analogs like 2-Bromo-4,6-dinitroaniline showed mutagenicity at 50 µg/plate without activation . Differences in nitro vs. chloro substituents necessitate compound-specific validation.
Basic: What are the critical considerations for handling and storing this compound to ensure laboratory safety?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid air exposure, as hydrolysis may form hazardous byproducts .
- Decomposition : Monitor via HPLC; accelerated stability tests (40°C/75% RH for 4 weeks) show <5% degradation in desiccated samples .
Advanced: How should researchers address discrepancies in reported solubility and stability data for this compound?
Answer:
Contradictions often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
